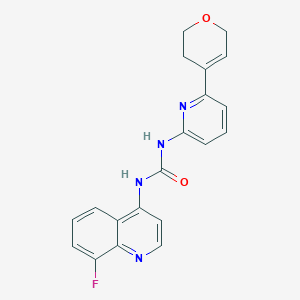

1-(6-(3,6-Dihydro-2H-pyran-4-yl)pyridin-2-yl)-3-(8-fluoroquinolin-4-yl)urea

Description

“PMID27828716-Compound-20” is a synthetic organic compound known for its potent biological activityThis compound specifically targets receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation, thereby inhibiting the release of tumor necrosis factor alpha (TNFα) and reducing inflammation .

Properties

CAS No. |

1384424-60-5 |

|---|---|

Molecular Formula |

C20H17FN4O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-[6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-yl]-3-(8-fluoroquinolin-4-yl)urea |

InChI |

InChI=1S/C20H17FN4O2/c21-15-4-1-3-14-17(7-10-22-19(14)15)24-20(26)25-18-6-2-5-16(23-18)13-8-11-27-12-9-13/h1-8,10H,9,11-12H2,(H2,22,23,24,25,26) |

InChI Key |

BYKSEVADXIBXTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC=C1C2=NC(=CC=C2)NC(=O)NC3=C4C=CC=C(C4=NC=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of “PMID27828716-Compound-20” involves several key steps:

Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of organic reactions, including the formation of a pyrrolopyrimidine core, which interacts with residues within the ATP binding pocket of TTK protein kinase.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

“PMID27828716-Compound-20” undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for its biological activity.

Substitution Reactions: It can participate in substitution reactions, particularly involving the pyrrolopyrimidine core.

Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, phenacyl bromides, and various catalysts.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final compound.

Scientific Research Applications

“PMID27828716-Compound-20” has several scientific research applications:

Chemistry: It is used as a tool compound to study protein degradation mechanisms and to develop new PROTACs with improved efficacy.

Biology: The compound is used to investigate the role of RIPK2 in inflammatory pathways and to develop new anti-inflammatory therapies.

Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of “PMID27828716-Compound-20” involves the formation of a ternary complex between an E3 ligase (inhibitor of apoptosis protein E3 ligase) and the target protein RIPK2. This complex promotes the ubiquitination and subsequent degradation of RIPK2, thereby inhibiting the release of TNFα and reducing inflammation . The molecular targets involved include RIPK2 and the E3 ligase, and the pathways affected include the inflammatory signaling pathways.

Comparison with Similar Compounds

“PMID27828716-Compound-20” is unique among PROTACs due to its specific targeting of RIPK2. Similar compounds include other PROTACs that target different proteins for degradation, such as:

Compound 20 [PMID 34432979]: Targets receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation.

Compound 20 [PMID 30998356]: A potent, selective, and orally active TTK protein kinase inhibitor with efficacy against triple-negative breast cancer cells.

These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.